molecular formula C17H15Cl3N4O3S B5604766 2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No. B5604766
M. Wt: 461.7 g/mol
InChI Key: NQZANCWKDVTZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex acetamides often involves strategic functionalization and activation of precursor molecules. For instance, studies on similar compounds have explored the use of N-acyl, N-alkyl, and amino functions modifications to achieve desired properties (Barlow et al., 1991)1. Another approach demonstrated the conversion of carboxylic acids to ureas in a one-pot process, highlighting methods potentially applicable to synthesizing the given compound (Thalluri et al., 2014)2.

Molecular Structure Analysis

The molecular structure of acetamides can be determined through X-ray crystallography, revealing their conformation, bond lengths, and angles. For example, crystal structures of N-(4-methyl phenyl)-2,2,2-trichloroacetamide and its derivatives provided insights into the planarity of the phenyl rings and acetamide groups, suggesting minimal π-bonding strain (Dou et al., 1997)3.

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, including hydrolysis, isomerisation, and cyclisation. The behavior of these compounds in aqueous solutions, influenced by their E or Z configuration, has been extensively studied (Bernard et al., 1986)4. These reactions are crucial for understanding the compound's reactivity and stability under different conditions.

Physical Properties Analysis

The physical properties of acetamides, such as solubility, melting point, and crystalline structure, are pivotal for their application and handling. The crystal structures of different trichloroacetamide derivatives have shed light on the effects of substituents on their physical properties, providing a basis for predicting those of the compound (Gowda et al., 2000)5.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for the compound's potential applications. Research on similar compounds has explored their antimicrobial activities and interactions with biological systems, which could be relevant for understanding the biological interactions of the compound of interest (Arora et al., 2012)6.

properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N4O3S/c18-17(19,20)15(22-14(25)10-11-4-2-1-3-5-11)23-16(28)21-12-6-8-13(9-7-12)24(26)27/h1-9,15H,10H2,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZANCWKDVTZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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